2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile
Overview
Description
2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of an amino group, two phenyl groups, and two nitrile groups attached to a benzene ring
Preparation Methods
The synthesis of 2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile can be achieved through a multi-component reaction involving aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. This reaction is typically carried out in an aqueous medium using cellulose sulfuric acid as a catalyst. The reaction conditions are mild, and the process offers advantages such as shorter reaction times, simple work-up procedures, excellent yields, and catalyst recovery .
Chemical Reactions Analysis
2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Scientific Research Applications
2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in the treatment of various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile can be compared with other similar compounds, such as:
2-amino-4-methylphenol: This compound has a similar amino group and methylphenyl structure but lacks the nitrile groups.
2-amino-4-phenylthiazole derivatives: These compounds share the amino and phenyl groups but have a thiazole ring instead of the benzene ring with nitrile groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-6-phenylbenzene-1,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3/c1-14-7-9-16(10-8-14)18-11-17(15-5-3-2-4-6-15)19(12-22)21(24)20(18)13-23/h2-11H,24H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHPXVHCNQTCMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=CC=C3)C#N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358199 | |
Record name | 5'-amino-4-methyl-1,1':3',1''-terphenyl-4',6'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77198-51-7 | |
Record name | 5'-amino-4-methyl-1,1':3',1''-terphenyl-4',6'-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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